molecular formula C12H15ClN2O3S B3386400 2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide CAS No. 729578-92-1

2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B3386400
CAS No.: 729578-92-1
M. Wt: 302.78 g/mol
InChI Key: UHIJKXVJEIQICX-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide is a synthetic organic compound with the molecular formula C12H15ClN2O3S It is primarily used in research settings, particularly in the fields of chemistry and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(pyrrolidine-1-sulfonyl)aniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-(pyrrolidine-1-sulfonyl)aniline is dissolved in an appropriate solvent, such as dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. This might involve the use of automated reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Oxidized forms of the compound, potentially with altered sulfonyl or amide groups.

    Reduction: Reduced forms, possibly converting the amide to an amine.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with protein targets, while the chloroacetamide moiety can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or modulation of their function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide: Similar structure but with the sulfonyl group at a different position on the phenyl ring.

    N-(3-sulfamoylphenyl)acetamide: Lacks the chloro group and has a sulfonamide instead of a sulfonyl group.

    N-(3-(morpholine-4-sulfonyl)phenyl)acetamide: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both the chloro and sulfonyl groups provides distinct chemical properties that can be exploited in various synthetic and biological applications.

Properties

IUPAC Name

2-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-9-12(16)14-10-4-3-5-11(8-10)19(17,18)15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIJKXVJEIQICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210181
Record name 2-Chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729578-92-1
Record name 2-Chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729578-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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